5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol
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Overview
Description
5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol is a chemical compound with the molecular formula C7H4F5NO. It belongs to the class of pyridinols and is known for its unique structure, which includes a pentafluoroethyl group attached to a pyridin-3-ol ring. This compound is primarily used in scientific research, particularly in the study of enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol typically involves the introduction of a pentafluoroethyl group to a pyridin-3-ol ring. One common method is the reaction of 3-hydroxypyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the pentafluoroethyl group.
Substitution: The fluorine atoms in the pentafluoroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-one, while reduction can produce 5-(1,1,2,2,2-pentafluoroethyl)pyridine.
Scientific Research Applications
5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol is primarily used in scientific research to study the inhibition of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxides to diols
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying fluorinated organic molecules.
Biology: Investigated for its effects on enzyme activity and potential therapeutic applications.
Medicine: Explored for its potential use in developing new drugs targeting sEH.
Industry: Utilized in the development of new materials and chemical processes involving fluorinated compounds.
Mechanism of Action
The mechanism by which 5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol exerts its effects involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxides to diols, a crucial step in the metabolism of various bioactive lipids. By inhibiting sEH, this compound can modulate the levels of epoxides and diols, potentially leading to therapeutic effects in conditions such as inflammation and hypertension.
Comparison with Similar Compounds
Similar Compounds
5-(1,1,2,2,2-pentafluoroethyl)pyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-hydroxypyridine: Does not contain the pentafluoroethyl group, resulting in different chemical properties and reactivity.
5-(trifluoromethyl)pyridin-3-ol: Contains a trifluoromethyl group instead of a pentafluoroethyl group, leading to variations in its chemical behavior.
Uniqueness
5-(1,1,2,2,2-pentafluoroethyl)pyridin-3-ol is unique due to the presence of both the hydroxyl group and the pentafluoroethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2624135-39-1 |
---|---|
Molecular Formula |
C7H4F5NO |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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